molecular formula C7H5BrClNO2 B1522254 1-(Bromomethyl)-3-chloro-5-nitrobenzene CAS No. 865624-17-5

1-(Bromomethyl)-3-chloro-5-nitrobenzene

Cat. No.: B1522254
CAS No.: 865624-17-5
M. Wt: 250.48 g/mol
InChI Key: WVOZXINFVGMMDY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-5-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, featuring bromomethyl, chloro, and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves:

    Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene.

    Chlorination: Bromobenzene is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to form 1-bromo-3-chlorobenzene.

    Nitration: Finally, 1-bromo-3-chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromomethyl group.

    Reduction: The major product is 1-(Aminomethyl)-3-chloro-5-nitrobenzene.

    Oxidation: The major product is 3-chloro-5-nitrobenzoic acid.

Scientific Research Applications

1-(Bromomethyl)-3-chloro-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The nitro group can undergo reduction, leading to the formation of amino derivatives, which can interact with biological targets. The chloro group can also participate in substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-4-chloro-2-nitrobenzene
  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene
  • 1-(Bromomethyl)-3-chloro-4-nitrobenzene

Comparison: 1-(Bromomethyl)-3-chloro-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOZXINFVGMMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674019
Record name 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865624-17-5
Record name 1-(Bromomethyl)-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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